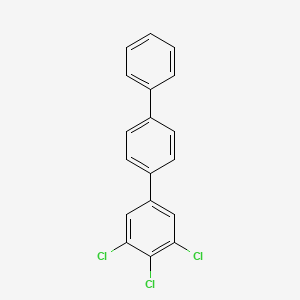

3,4,5-Trichloro-p-terphenyl

Description

Structure

3D Structure

Properties

CAS No. |

61576-88-3 |

|---|---|

Molecular Formula |

C18H11Cl3 |

Molecular Weight |

333.6 g/mol |

IUPAC Name |

1,2,3-trichloro-5-(4-phenylphenyl)benzene |

InChI |

InChI=1S/C18H11Cl3/c19-16-10-15(11-17(20)18(16)21)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |

InChI Key |

DIMFWVJNYNIEFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trichloro P Terphenyl

Direct Halogenation Approaches

Direct chlorination of p-terphenyl (B122091) is a straightforward approach to introduce chlorine atoms onto the aromatic rings. However, controlling the regioselectivity to obtain the 3,4,5-trichloro substitution pattern on one of the terminal phenyl groups is a significant challenge.

The direct chlorination of p-terphenyl typically leads to a complex mixture of isomers, and achieving high regioselectivity for the 3,4,5-trichloro substitution is not a trivial task. nih.gov The substitution pattern is governed by the directing effects of the existing phenyl groups and the chlorine atoms as they are added. The synthesis of polychlorinated terphenyls often involves the chlorination of a technical terphenyl mixture, which itself contains ortho-, meta-, and para-terphenyls, further complicating the resulting product mixture. nih.gov

To achieve a specific substitution pattern like 3,4,5-trichloro-p-terphenyl, a starting material that is already partially chlorinated in a way that directs subsequent chlorinations to the desired positions would be necessary. For instance, starting with a p-terphenyl derivative with a directing group could facilitate regioselective chlorination. The progressive chlorination of biphenyl (B1667301) in the presence of a catalyst like iron chloride is a known method for producing polychlorinated biphenyls (PCBs), and a similar principle can be applied to terphenyls. who.int However, this often results in a range of congeners with varying degrees of chlorination. who.int

The choice of catalyst and reaction conditions plays a critical role in the outcome of chlorination reactions. For aromatic compounds, Lewis acid catalysts are commonly employed to polarize the Cl-Cl bond, making the chlorine a more potent electrophile.

| Catalyst System Component | Role/Function | Example |

| Catalyst | Activates the chlorinating agent | Iron(III) chloride (FeCl₃), Aluminum chloride (AlCl₃) |

| Chlorinating Agent | Source of chlorine | Chlorine gas (Cl₂), Sulfuryl chloride (SO₂Cl₂) |

| Solvent | Medium for the reaction | Carbon tetrachloride (CCl₄), Dichloromethane (CH₂Cl₂) |

| Temperature | Influences reaction rate and selectivity | Typically room temperature to moderate heating |

Optimizing these conditions is key to influencing the isomeric distribution of the products. For instance, palladium-catalyzed C-H chlorination has been explored for other aromatic systems and can offer different selectivity compared to traditional Lewis acid catalysis. nih.gov In some palladium-catalyzed systems, the mechanism involves a turnover-limiting cyclopalladation step. nih.gov The development of specific ligands can also direct the chlorination to particular positions on an aromatic ring. nih.gov

Advanced Cross-Coupling Strategies

To overcome the selectivity issues of direct halogenation, building the chlorinated terphenyl scaffold through carbon-carbon bond-forming reactions is a more controlled approach.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of biaryl compounds and can be extended to synthesize terphenyls. researchgate.netuwindsor.ca This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net To synthesize this compound, one possible strategy would be to couple a 1-bromo-3,4,5-trichlorobenzene with 4-phenylphenylboronic acid. Alternatively, a double Suzuki-Miyaura coupling could be employed. organic-chemistry.org

A general representation of a Suzuki-Miyaura coupling for terphenyl synthesis is shown below:

Aryl Halide + Arylboronic Acid → Biaryl

This method has been successfully used to produce sterically hindered polychlorinated biphenyl derivatives with better yields (65–98%) compared to other methods like the Ullmann coupling. nih.gov

| Reaction Component | Example | Purpose |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Catalyzes the C-C bond formation |

| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, 1,4-Dioxane, Water/Ethanol mixtures | Provides the reaction medium |

The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. mdpi.com

The Ullmann reaction is a classic method for synthesizing symmetrical biaryl compounds by coupling two molecules of an aryl halide in the presence of copper. wikipedia.orgsynarchive.com While traditionally requiring harsh conditions and stoichiometric copper, modern variations have improved its scope and efficiency. nih.govwikipedia.org This reaction can also be used to synthesize unsymmetrical biaryls, although this can be more challenging. wikipedia.org

For the synthesis of chlorinated terphenyls, an Ullmann coupling could involve the reaction of a chlorinated iodobenzene (B50100) with a chlorinated bromobenzene, though this can lead to a mixture of products. nih.gov The yields for Ullmann coupling in the synthesis of polychlorinated biphenyls have been reported to be in the range of 20–38%, which is generally lower than what can be achieved with Suzuki-Miyaura coupling. nih.gov

Other metal-catalyzed cross-coupling reactions, such as those using nickel catalysts, have also been developed for the synthesis of biaryl compounds and could be applied to the assembly of chlorinated terphenyls. organic-chemistry.org

Chromatographic and Crystallization Techniques for Isomer Separation and Purification

Regardless of the synthetic route, the final product is often a mixture of isomers and unreacted starting materials. Therefore, purification is a critical step to isolate the desired this compound.

Column chromatography is a widely used technique for the separation of polychlorinated terphenyl isomers. researchgate.net Different stationary phases can be employed depending on the specific separation required.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Adsorption Chromatography | Silica (B1680970) Gel, Alumina, Florisil | Hexane (B92381), Dichloromethane mixtures | Separation based on polarity. researchgate.netinchem.org |

| Carbon Column Chromatography | Activated Carbon | Reverse-phase elution | Separation of planar and non-planar congeners. inchem.org |

Following chromatographic separation, crystallization can be used to further purify the isolated isomer. epo.org This involves dissolving the compound in a suitable solvent and allowing it to slowly crystallize, which can remove remaining impurities. The choice of solvent is crucial and is determined by the solubility of the target compound at different temperatures.

Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful analytical technique used to identify and quantify the different isomers present in a mixture, confirming the purity of the final product. nih.govresearchgate.net The elution order of PCT isomers in a gas chromatograph is typically ortho-PCTs < meta-PCTs < para-PCTs. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3,4,5 Trichloro P Terphenyl

Photochemical Degradation Pathways

The absorption of ultraviolet (UV) light, particularly wavelengths present in solar radiation (greater than 290 nm), can initiate the degradation of chlorinated aromatic compounds. For 3,4,5-Trichloro-p-terphenyl, photolysis represents a significant transformation pathway.

The primary photochemical reaction for chlorinated p-terphenyls in organic solvents like hexane (B92381) is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom from the solvent. researchgate.net Studies on the photolysis of various PCTs at 300 nm have shown that this is the major degradation pathway. researchgate.net For this compound, photolysis leads to the formation of dichlorinated and monochlorinated p-terphenyls as the reaction progresses.

The kinetics of this process are influenced by the substitution pattern on the terphenyl structure. The table below, derived from experimental data, shows the relative reaction time for the disappearance of 50% of the starting material for different trichloro-p-terphenyl isomers, illustrating the impact of chlorine atom positioning on photoreactivity.

| Substituent Position | Time for 50% Disappearance (min) |

| 2,4,6 | 2.5 |

| 2,5,4' | 4.0 |

| 3,4,5 | 12.0 |

| 4,4'' | 110.0 |

This table is based on data for the photolysis of various chlorinated p-terphenyls. researchgate.net

The mechanism of photochemical dechlorination of aryl chlorides can proceed through several pathways. The principal mechanism is believed to involve the homolytic cleavage (fission) of the carbon-chlorine (C-Cl) bond from an excited triplet state of the molecule. researchgate.net This process generates an aryl radical and a chlorine radical. The aryl radical then abstracts a hydrogen atom from the solvent to yield the dechlorinated product.

Evidence for a triplet reactive state in PCT photolysis comes from sensitization and quenching experiments. researchgate.net While benzophenone, a common triplet sensitizer, is inefficient at transferring energy to PCTs, xenon-assisted photolysis, which promotes intersystem crossing to the triplet state, enhances the reaction rate. researchgate.net

In the presence of electron donors like triethylamine, an alternative electron transfer pathway can become significant, particularly for less photolabile compounds. researchgate.net This process involves the formation of a radical anion, which then expels a chloride ion. Other potential mechanisms for related compounds involve interactions with excited-state complexes known as excimers or exciplexes, although direct C-Cl bond fission is considered the predominant route for PCTs. researchgate.net

The efficiency of the photochemical reaction, known as the quantum yield, is highly dependent on the position of the chlorine substituents. For chlorinated p-terphenyls, a notable trend is the significantly higher quantum yields for compounds containing chlorine atoms in the ortho positions (positions 2, 6, 2', 6', etc.). researchgate.net The presence of these ortho chlorines is thought to facilitate the cleavage of the C-Cl bond.

In contrast, compounds with chlorine atoms only in the meta (3, 5, 3', etc.) and para (4, 4', 4'', etc.) positions, such as this compound, exhibit lower photoreactivity. researchgate.net The 3,4,5-substitution pattern lacks the ortho-chlorines that enhance the quantum yield, resulting in a slower degradation rate compared to many other isomers. researchgate.net

Nucleophilic Substitution Reactions with Halogenated p-Terphenyls

Polychlorinated terphenyls are generally characterized by high chemical stability and resistance to alkalies and strong acids. wikipedia.org This suggests a low reactivity towards nucleophilic substitution. Such reactions involve the replacement of a leaving group (in this case, a chloride atom) by a nucleophile. For aryl halides, this typically occurs via a nucleophilic aromatic substitution (SNAr) mechanism.

The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgmdpi.com This reaction is generally unfavorable for simple aryl halides but is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as these groups help to stabilize the negative charge of the intermediate. libretexts.org

In the case of this compound, the chlorine atoms themselves are electron-withdrawing, which can activate the ring towards nucleophilic attack to some extent. Studies on the analogous PCBs have shown that nucleophilic substitution reactions are more effective for highly chlorinated substrates. nih.gov Therefore, while difficult, nucleophilic substitution on this compound may be possible under forcing conditions with strong nucleophiles, leading to products such as hydroxylated or aminated terphenyls.

Oxidative and Reductive Transformation Pathways of Chlorinated Terphenyls

Beyond photochemical degradation, chlorinated terphenyls can be transformed through chemical oxidation and reduction, processes relevant to both natural environmental degradation and engineered remediation technologies.

Oxidative Pathways: Advanced Oxidation Processes (AOPs), which generate highly reactive species like hydroxyl radicals (•OH), can degrade persistent organic pollutants. The Fenton reaction (using iron (II) and hydrogen peroxide) is one such method. Studies on PCBs show that the rate of degradation via the Fenton process is dependent on the degree of chlorination, with lower chlorinated congeners often degrading more rapidly. pjoes.comresearchgate.net It is expected that this compound would be susceptible to attack by hydroxyl radicals, leading to hydroxylation of the aromatic rings and potential ring cleavage upon further oxidation. mdpi.com Biological systems, particularly ligninolytic fungi, also utilize oxidative enzymes that can transform PCBs and their hydroxylated metabolites, a pathway that could be relevant for PCTs. mdpi.comepa.gov

Reductive Pathways: Reductive dechlorination is a key transformation pathway for highly chlorinated aromatic compounds under anaerobic (oxygen-free) conditions. This process can be mediated abiotically by reactive minerals or metals. For instance, zero-valent iron (ZVI) has been shown to effectively dechlorinate PCBs in soil and water. nih.gov The mechanism involves the transfer of electrons from the iron surface to the chlorinated molecule, leading to the cleavage of a C-Cl bond and its replacement with a C-H bond. It is highly probable that this compound would undergo a similar reductive dechlorination in the presence of ZVI or other strong reducing agents.

Thermal Decomposition and Pyrolytic Byproduct Formation

Polychlorinated terphenyls exhibit high thermal stability, a property that led to their use in high-temperature applications. wikipedia.org However, at sufficiently high temperatures, such as those used in thermal remediation or encountered in accidental fires, these compounds will decompose. The thermal decomposition of PCTs is expected to be analogous to that of PCBs.

Studies on PCBs indicate that decomposition in an inert atmosphere begins at temperatures above 600°C. epa.gov The primary step in the pyrolysis is the homolytic cleavage of the C-Cl bonds. nih.gov The resulting radicals can then participate in a variety of secondary reactions.

Incomplete combustion or pyrolysis of chlorinated aromatics is a significant concern due to the potential formation of highly toxic byproducts. For PCBs, pyrolysis has been shown to produce polychlorinated dibenzofurans (PCDFs), as well as polychlorophenols (PCPs) and hydroxylated PCBs. nih.govresearchgate.net Given the structural similarity, the thermal decomposition of this compound, especially in the presence of oxygen, is likely to generate chlorinated terphenylols and potentially chlorinated dibenzofurans and other products of incomplete combustion. The precise nature and distribution of these byproducts depend heavily on factors such as temperature, residence time, and the amount of available oxygen. nih.govresearchgate.net

Structural Rearrangements and Phenyl Ring Elimination

The photolysis of chlorinated p-terphenyls can lead to complex chemical transformations, including structural rearrangements. While direct phenyl ring elimination from this compound has not been extensively documented, analogous reactions in related polychlorinated aromatic compounds suggest the possibility of such pathways.

One potential, though less common, transformation is intramolecular cyclization. In similar compounds like polychlorinated biphenyls (PCBs), thermal and photochemical reactions can lead to the formation of polychlorinated dibenzofurans (PCDFs) through the loss of ortho-chlorine atoms and subsequent ring closure inchem.org. Although this compound lacks ortho-chlorines on the central ring, the potential for complex rearrangements leading to cyclized products under harsh conditions cannot be entirely ruled out.

Studies on the on-surface reactions of substituted terphenyls have demonstrated that phenyl group migration can occur, leading to the formation of various polycyclic aromatic hydrocarbons nih.gov. This type of rearrangement involves the cleavage of carbon-carbon bonds and the formation of new ring structures. While these conditions are different from typical environmental degradation, they highlight the potential for complex structural changes in the terphenyl backbone.

The primary photochemical reaction for this compound is the replacement of chlorine atoms with hydrogen atoms, a process known as reductive dechlorination cdnsciencepub.com. This process is a key step in its degradation.

Formation of Ether Bridges and Other Degradation Intermediates

The photolysis of this compound in organic solvents such as methanol (B129727) and cyclohexane (B81311) has been studied to identify its degradation intermediates. The primary degradation pathway is dechlorination, leading to the formation of less chlorinated p-terphenyls. In addition to dechlorination, substitution reactions with solvent molecules can also occur, particularly in methanol.

During the photolysis of various chlorinated p-terphenyls in methanol, the formation of methoxylated products has been observed cdnsciencepub.com. This suggests that nucleophilic attack by the solvent can occur on the excited chloroaromatic compound. For this compound, the formation of methoxylated derivatives is a potential degradation pathway.

The formation of ether bridges, leading to compounds such as polychlorinated dibenzofurans (PCDFs), is a known transformation for polychlorinated biphenyls (PCBs) under thermal conditions nih.govnih.gov. This process typically involves the loss of an ortho-chlorine and a hydrogen atom from adjacent rings, followed by cyclization. While this compound does not have chlorine atoms in the ortho positions of the central ring, the possibility of forming such bridged compounds through more complex rearrangement and elimination pathways under specific conditions exists.

Detailed studies of the photolysis of this compound have identified a range of degradation products. The following tables summarize the findings from photolysis experiments in methanol and cyclohexane.

Table 1: Photolysis Products of this compound in Methanol cdnsciencepub.com

| Retention Time (min) | Proposed Molecular Formula | Relative Abundance (%) |

| 10.1 | C18H11Cl3 (Starting Material) | - |

| 12.0 | C18H12Cl2(OCH3) | Trace |

| 14.3 | C18H11Cl3 | - |

| 17.0 | C18H11Cl3S | 10 |

| 18.5 | C18H10Cl4 | 16 |

| 22.7 | C18H11Cl2(OCH3) | 23 |

| 23.5 | C18H9Cl5 | 22 |

Table 2: Photolysis Products of this compound in Cyclohexane cdnsciencepub.com

| Retention Time (min) | Proposed Molecular Formula | Relative Abundance (%) |

| 10.1 | C18H11Cl3 (Starting Material) | - |

| 17.0 | C18H11Cl3S | 10 |

| 18.5 | C18H10Cl4 | 16 |

| 23.5 | C18H9Cl5 | 22 |

These tables indicate that in addition to dechlorination, reactions involving the solvent (in the case of methanol) and potentially sulfur-containing impurities can lead to a variety of degradation intermediates. The formation of more chlorinated species (C18H10Cl4 and C18H9Cl5) suggests that disproportionation or other complex reactions may also be occurring during photolysis.

Environmental Occurrence and Distribution of 3,4,5 Trichloro P Terphenyl Congeners

Historical Context of Polychlorinated Terphenyls as Environmental Contaminants

The history of Polychlorinated Terphenyls (PCTs) as environmental contaminants is closely intertwined with that of the more widely known Polychlorinated Biphenyls (PCBs). The production of both PCTs and PCBs commenced in 1929 in the United States. jst.go.jp Commercial PCT mixtures were produced through the progressive chlorination of a mixture of ortho-, meta-, and para-terphenyls. vu.nl These compounds were valued for their properties, including being colorless, resistant to chemical and biological degradation, and having low flammability. cdc.gov Their stability generally increases with a higher degree of chlorination. cdc.gov

PCTs were used in a variety of industrial and commercial applications, often as substitutes for PCBs. integral-corp.com These applications included use in investment casting waxes, as well as in electronic equipment, lubricants, and sealants. integral-corp.comnih.gov Commercial PCTs were sold under various trade names, such as the Aroclor series (indicated by "54" in the first two digits of the four-digit code) and Kanechlor KC-C in Japan. cdc.gov

Despite their utility, concerns over the environmental persistence and potential toxicity of PCTs grew, mirroring the concerns about PCBs. The production of PCTs was significantly lower than that of PCBs, with an estimated total global production of about 60,000 tons. vu.nlnih.gov Production of PCTs was largely terminated in most countries by the mid-1970s due to their environmental persistence and potential for adverse health effects. cdc.govnih.gov However, due to their stability, PCTs continue to be detected in the environment long after their production ceased. integral-corp.com

Environmental Compartmentalization and Long-Range Transport Phenomena

The physical and chemical properties of PCTs, such as their low water solubility and high stability, govern their distribution and persistence in the environment. cdc.gov These compounds are subject to long-range atmospheric transport, allowing them to be distributed globally, far from their original sources of release. nih.govamchro.com This phenomenon is a characteristic of many persistent organic pollutants (POPs). amchro.com

Once released into the environment, PCTs partition between different environmental compartments, including air, water, soil, and sediment. cdc.gov Due to their hydrophobic nature, PCTs tend to adsorb to particulate matter and accumulate in sediments, which act as a significant environmental sink. jst.go.jpvu.nl The cycling of these compounds can lead to a gradual redistribution, particularly towards marine environments. cdc.gov

The process of long-range atmospheric transport involves the volatilization of these semi-volatile organic compounds, their transport in the gaseous phase or adsorbed to atmospheric aerosols, and their subsequent deposition in other locations. amchro.comresearchgate.net This "grasshopper effect" of repeated volatilization and deposition contributes to their presence in remote ecosystems, far from industrial or agricultural sources. amchro.com The environmental fate of these compounds is determined by chemical transformations and transport between and within different environmental media.

Detection and Profiling in Biotic and Abiotic Environmental Matrices

The detection of PCTs in environmental samples has confirmed their widespread distribution. These compounds have been identified in a variety of abiotic matrices, including soil, sediment, and water. integral-corp.com For instance, total PCT concentrations in sediments have been reported to range from 22 to 100 μg/kg of wet weight, with hepta-chloroterphenyls being the dominant congener group in these samples. jst.go.jp In a study of sediments from the Furuayase River in Japan, PCT concentrations were found to be between 300 and 3,100 ng/g dry weight. jst.go.jp

PCTs are also known to bioaccumulate, leading to their detection in a wide range of biotic matrices. integral-corp.com They have been found in aquatic organisms such as shellfish and fish, as well as in birds and terrestrial animals. integral-corp.com Total PCT concentrations in biota have been measured in the range of 0.28 to 7,400 μg/kg of wet weight, with hexachloroterphenyls being the major group of congeners present. jst.go.jp Furthermore, PCT residues have been detected in human tissues, including blood, liver, fat, and milk. integral-corp.com The concentrations of PCTs in biota are generally found to be about 1-10% of the total PCB concentrations. jst.go.jp

The analysis of PCTs is complex due to the large number of possible congeners and the presence of co-eluting PCBs. vu.nlnih.gov Gas chromatography (GC) coupled with mass spectrometry (MS) or electron capture detection (ECD) are common analytical techniques used for their determination. jst.go.jpnih.gov However, obtaining a complete separation and congener-specific quantification remains a challenge. vu.nl Much of the available data is for total PCT concentrations, rather than for specific congeners like 3,4,5-Trichloro-p-terphenyl. While methods for congener-specific analysis of some PCTs have been developed, detailed environmental concentration data for this compound are not widely available in the reviewed literature.

Below are interactive tables summarizing the detection of total Polychlorinated Terphenyls in various environmental matrices based on available research.

| Matrix | Concentration Range | Dominant Congener Group | Reference |

|---|---|---|---|

| Sediment | 22 - 100 µg/kg (wet weight) | Heptachloroterphenyls | jst.go.jp |

| River Sediment (Furuayase River, Japan) | 300 - 3,100 ng/g (dry weight) | Not Specified | jst.go.jp |

| Water | Detected (Concentrations not specified) | Not Specified | integral-corp.com |

| Soil | Detected (Concentrations not specified) | Not Specified | integral-corp.com |

| Matrix | Concentration Range | Dominant Congener Group | Reference |

|---|---|---|---|

| Aquatic Biota (general) | 0.28 - 7,400 µg/kg (wet weight) | Hexachloroterphenyls | jst.go.jp |

| Shellfish | Detected (Concentrations not specified) | Not Specified | integral-corp.com |

| Fish | Detected (Concentrations not specified) | integral-corp.com | |

| Birds | Detected (Concentrations not specified) | Not Specified | integral-corp.com |

| Terrestrial Animals | Detected (Concentrations not specified) | Not Specified | integral-corp.com |

| Human Tissues (blood, liver, fat, milk) | Detected (Concentrations not specified) | Not Specified | integral-corp.com |

Biogeochemical Cycling and Environmental Degradation Pathways of Polychlorinated Terphenyls

Abiotic Environmental Transformation Processes

Abiotic degradation processes, particularly those initiated by solar radiation, play a crucial role in the environmental fate of PCTs. These compounds absorb light at wavelengths greater than 300 nm, making them susceptible to photodegradation in the environment. cdnsciencepub.com

Research on the photolysis of a variety of chlorinated p-terphenyls in organic solvents provides insights into their potential for solar photodegradation. While specific efficiencies in aquatic and terrestrial environments are not extensively detailed in the available literature, studies in organic media such as methanol (B129727) and cyclohexane (B81311), which mimic certain environmental conditions, demonstrate that photodegradation does occur. cdnsciencepub.com The primary photochemical reaction is the replacement of chlorine atoms with hydrogen, a process known as reductive dechlorination. cdnsciencepub.com

The quantum yields of these reactions, a measure of the efficiency of a photochemical process, have been determined for several chlorinated p-terphenyls. Notably, quantum yields are significantly higher for compounds with chlorine atoms in the ortho positions. cdnsciencepub.com For 3,4,5-Trichloro-p-terphenyl, photolysis in organic solvents results in the formation of various dechlorination products. cdnsciencepub.com

Table 1: Photolysis Products of this compound in Cyclohexane

| Retention Time (min) | Molecular Formula | Presumed Structure | Relative Abundance (%) |

| 10.1 | C₁₈H₁₁Cl₃ | This compound (starting material) | 38 |

| 8.5 | C₁₈H₁₂Cl₂ | Dichloro-p-terphenyl | 15 |

| 6.3 | C₁₈H₁₂Cl₂ | Dichloro-p-terphenyl | 9 |

| 4.7 | C₁₈H₁₃Cl | 4-Chloro-p-terphenyl | 8 |

Data sourced from photolysis experiments conducted at 300 nm. cdnsciencepub.com

The primary mechanism of photodegradation is the reductive dechlorination, where a chlorine atom is abstracted and replaced by a hydrogen atom. cdnsciencepub.com In addition to dechlorination, the formation of substitution products has been observed to be more prominent in the photolysis of PCTs compared to the corresponding reactions of PCBs. cdnsciencepub.com

Advanced Analytical Methodologies for 3,4,5 Trichloro P Terphenyl and Polychlorinated Terphenyls

High-Resolution Chromatographic Separation

High-resolution chromatography is fundamental to the analysis of PCTs, serving to separate the target analytes from a multitude of other compounds present in a sample. The complexity of PCT mixtures, which can contain a large number of congeners with similar physicochemical properties, demands advanced chromatographic approaches for effective isomer resolution.

Gas Chromatography with Specific Stationary Phases for Isomer Resolution

Gas chromatography (GC) is the cornerstone for the separation of PCT congeners. The choice of the stationary phase within the GC capillary column is critical for achieving the resolution of individual isomers. While standard stationary phases such as 5% phenyl-substituted dimethylpolysiloxane (e.g., HP-5MS) have been widely used, research has shown that no single column can separate all PCT congeners. epa.govresearchgate.net

The gas chromatographic retention behavior of 14 PCT single standards has been studied on four different stationary liquid phases: HP-Ultra 1, HP-5MS, RSL-300, and Polycarbonate. epa.gov This research demonstrated that the separation of PCTs does not strictly follow the degree of chlorination, highlighting the complexity of isomer separation. epa.gov For instance, the elution order of isomers is generally ortho-PCTs << meta-PCTs < para-PCTs. nih.gov

Novel stationary phases have been developed to improve the separation of planar and non-planar aromatic molecules like PCTs. Tetraphenyl porphyrin (TPP) stationary phases, for example, exhibit unique retention mechanisms based on π-π stacking interactions, which can provide better resolution for specific polychlorinated biphenyl (B1667301) (PCB) congeners compared to standard columns. nih.govfrontiersin.org Similarly, poly(butylene terephthalate) (PBT) based stationary phases have shown planarity recognition capabilities, which could be advantageous for separating PCT isomers. researchgate.net

Table 1: Gas Chromatography Stationary Phases for Polychlorinated Terphenyl Analysis

| Stationary Phase | Separation Principle | Application Notes |

| HP-5MS (5% Phenyl Polysiloxane) | Polarity-based separation | Standard phase, provides good general separation but co-elution of some isomers is common. epa.govresearchgate.net |

| HP-Ultra 1, RSL-300, Polycarbonate | Varied polarity and selectivity | Used in comparative studies to assess retention behavior of PCT standards. epa.gov |

| Tetraphenyl Porphyrin (TPP) | π-π stacking interactions | Shows enhanced resolution for planar aromatic molecules. nih.govfrontiersin.org |

| Poly(butylene terephthalate) (PBT) | Planarity recognition | Potentially useful for separating structurally similar PCT isomers. researchgate.net |

Column Chromatographic Clean-up for Matrix Interference Reduction

Prior to instrumental analysis, sample extracts often undergo a "clean-up" step to remove interfering compounds from the sample matrix. cdc.gov Column chromatography is a widely employed technique for this purpose. Materials such as Florisil, silica (B1680970) gel, and activated carbon are used to separate PCTs from other substances like lipids and other chlorinated hydrocarbons. cdc.govresearchgate.nettoxicdocs.org

A multi-column cleanup procedure can be designed to not only remove matrix interferences but also to fractionate the PCTs. For example, a cleanup method has been developed that effectively separates coplanar PCT congeners from the non-coplanar ones, which is significant for toxicological assessment. researchgate.net The efficiency of the clean-up process is typically verified by GC/MS analysis, ensuring good recovery rates for the target analytes from various matrices like fat, charcoal, and soil. researchgate.net

Mass Spectrometric Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC/MS), is the definitive technique for the identification and quantification of PCTs. Different ionization and detection methods offer varying degrees of sensitivity and specificity.

Electron Ionization and Electron Capture Negative Ion Mass Spectrometry for Congener Identification

Electron Ionization (EI) and Electron Capture Negative Ion (ECNI) are two common ionization techniques used in the mass spectrometric analysis of PCTs.

Electron Ionization (EI-MS): In EI-MS, the primary fragmentation pattern for PCTs involves the loss of chlorine atoms from the molecular ion. researchgate.net While this provides characteristic mass spectra, it can also lead to overlap between the fragment ions of a higher chlorinated congener and the molecular ion of a lower chlorinated one. researchgate.net The mass spectra of ortho-substituted PCTs often show a less prominent molecular ion compared to their meta- and para- counterparts. nih.gov

Electron Capture Negative Ion (ECNI-MS): ECNI-MS is a softer ionization technique that can offer higher sensitivity for halogenated compounds. For lower chlorinated PCBs, [Cl]⁻ is often the dominant ion, while for more heavily chlorinated congeners, the molecular ion [M]⁻ and fragments from chlorine loss [M-nCl]⁻ are more prominent. dioxin20xx.org This technique is particularly useful for differentiating isomers, as ortho-substituted PCBs tend to show a higher abundance of [Cl]⁻ ions compared to meta and para isomers. dioxin20xx.org In the analysis of PCTs, ECNI-MS frequently shows the absence of the molecular ion for ortho-isomers. nih.gov The interference from PCBs can be a significant challenge in ECNI-MS analysis of PCTs, but mathematical algorithms have been developed to correct for this. nih.gov

High-Resolution Mass Spectrometry for Precise Quantification and Isomer Discrimination

High-resolution mass spectrometry (HRMS) provides more precise mass measurements than low-resolution MS, which can aid in the confirmation of elemental composition and the differentiation of analytes from isobaric interferences. However, the precise quantification of individual PCT congeners is often hampered by the lack of commercially available analytical standards for all isomers. vu.nl

Consequently, PCTs are often quantified as a total concentration by comparing the total ion chromatogram (TIC) area of all relevant peaks in a sample to that of a technical mixture standard, such as Aroclor 5442 or 5460. vu.nl This approach provides a semi-quantitative result. While HRMS can improve the specificity of detection, the fundamental challenge of co-eluting isomers with similar mass spectra remains. Therefore, the combination of high-resolution chromatography and high-resolution mass spectrometry is crucial for the most accurate analysis possible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of newly synthesized PCT congeners. researchgate.net While GC/MS is excellent for detection and quantification, NMR is unparalleled for unambiguously determining the substitution pattern on the terphenyl backbone. researchgate.netjchps.com

Both ¹H and ¹³C NMR spectroscopy are employed. researchgate.net The process typically involves identifying the proton spin systems of the individual phenyl rings and then establishing the connections between the rings using two-dimensional NMR techniques like H,C-HMBC and H,H-NOESY. researchgate.net The identification of chlorine-bearing carbon atoms is facilitated by the small 37/35Cl isotope effects observed in the ¹³C NMR spectra. researchgate.net For complex spectra where proton signals overlap, iterative full bandshape analyses may be required. researchgate.net The synthesis and subsequent NMR characterization of individual PCT congeners are essential for producing the reference standards needed for accurate environmental and toxicological studies. researchgate.netresearchgate.net

Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) stands as a premier analytical technique for the precise quantification of trace organic compounds, including persistent organic pollutants (POPs). nih.govduq.edu The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte to a sample. This labeled compound, often enriched with Carbon-13 (¹³C) or Deuterium (²H), serves as an internal standard. nih.gov Because the isotopically labeled standard is chemically identical to the native analyte, it experiences the same chemical and physical processes during sample preparation, extraction, and analysis. This co-extraction and co-analysis effectively corrects for any loss of the analyte during these steps, leading to highly accurate and precise measurements. nih.govepa.gov

The quantitative determination is based on measuring the ratio of the signal intensity of the native analyte to that of the isotopically labeled internal standard using a mass spectrometer. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) are commonly employed for the separation and detection of these compounds. nih.govnih.gov

Despite the robustness of IDMS for many POPs, its specific application to the quantitative analysis of individual polychlorinated terphenyl (PCT) congeners, such as 3,4,5-Trichloro-p-terphenyl, is significantly hampered by a critical challenge: the limited availability of corresponding isotopically labeled standards. The synthesis of such standards is a complex and often costly process. rsc.orgnih.gov As a result, congener-specific quantitative data for many PCTs, including this compound, using IDMS is scarce in publicly available scientific literature.

Research on PCT analysis has often focused on the characterization of commercial mixtures or the quantification of more abundant congeners for which standards are more readily accessible. nih.govresearchgate.net While analytical methods for the congener-specific analysis of PCTs have been developed, they often rely on relative quantification or the use of surrogate standards that are not isotopically identical to the target analyte, which can introduce greater uncertainty into the results. nih.govresearchgate.net

Ecotoxicological Implications and Bioaccumulation Dynamics of Polychlorinated Terphenyls

Bioaccumulation and Bioconcentration Assessment in Aquatic and Terrestrial Organisms

Polychlorinated terphenyls exhibit characteristics that lead to their accumulation in living organisms, a process critical to understanding their environmental risk. nih.gov Due to their lipophilic (fat-loving) nature and resistance to metabolic degradation, PCTs can concentrate in the tissues of organisms at levels much higher than those in the surrounding environment.

Quantitative Determination of Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF)

The potential for a chemical to accumulate in an organism is quantified by the Bioaccumulation Factor (BAF) and the Bioconcentration Factor (BCF). The BCF measures the uptake of a chemical from the water alone, via respiratory and dermal surfaces, while the BAF includes uptake from all environmental sources, including diet. nih.gov

While specific, experimentally derived BAF and BCF values for 3,4,5-Trichloro-p-terphenyl are not widely available in the literature, the properties of the broader PCT class indicate a high potential for bioaccumulation. nih.gov Studies on commercial PCT mixtures, such as Aroclors, and analysis of environmental samples have confirmed their presence in various biota. For instance, total PCT concentrations, expressed as Aroclor 5442 equivalents, have been measured in aquatic organisms, with levels varying significantly based on species and location. vu.nl In one study, total PCT concentrations in biota ranged from 0.28 to 7,400 µg/kg of wet weight. vu.nl The primary congeners detected were often hexachloroterphenyls, indicating that higher chlorinated congeners are particularly persistent and bioaccumulative. vu.nl

Interactive Table: Total PCT Concentrations in Aquatic Environments Use the filter to select a medium and see the corresponding concentration range.

| Medium | Concentration Range (µg/kg wet weight) | Dominant Congener Group |

| Biota | 0.28 - 7,400 | Hexa-CTs |

| Sediment | 22 - 100 | Hepta-CTs |

| Data sourced from a study quantifying PCTs as Aroclor 5442 equivalents. vu.nl |

Comparative Uptake, Distribution, and Elimination Kinetics Across Trophic Levels

The processes of uptake, distribution, and elimination of PCTs, much like PCBs, are influenced by factors such as the degree of chlorination, the organism's physiology, and its position in the food web (trophic level). nih.gov Uptake from the environment occurs across gills and skin, as well as through ingestion of contaminated food. nih.gov

Once absorbed, these lipophilic compounds tend to distribute to and accumulate in fatty tissues, such as adipose tissue and the liver. nih.gov Elimination is generally a slow process, as their chemical stability makes them resistant to metabolic breakdown. nih.gov This slow elimination, combined with continuous environmental exposure, leads to biomagnification, where concentrations increase at successively higher trophic levels of the food chain. nih.gov Consequently, top predators, including certain fish, marine mammals, and birds, are at the highest risk of accumulating significant body burdens of PCTs. nih.gov

Molecular Mechanisms of Biological Interaction and Effect

Polychlorinated terphenyls can exert toxic effects by interacting with specific biological pathways, most notably through the induction of metabolic enzymes and activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov

Induction of Hepatic Drug-Metabolizing Enzymes (e.g., EROD)

A significant biological effect of PCTs is the induction of hepatic (liver) microsomal enzymes, particularly the Cytochrome P-450 (CYP) family of enzymes. nih.gov These enzymes are part of the body's primary defense mechanism against foreign chemicals (xenobiotics), metabolizing them to facilitate excretion. focusontoxpath.com

Studies on commercial PCT mixtures like Aroclor 5460 have demonstrated a marked inductive effect on these enzyme systems in animal models. nih.govepa.gov The induction of a specific CYP1A enzyme activity, 7-ethoxyresorufin-O-deethylase (EROD), is a well-established biomarker for exposure to dioxin-like compounds, including certain PCT and PCB congeners. oup.comresearchgate.net Elevated EROD activity indicates that the compound has bound to and activated the Aryl Hydrocarbon Receptor, triggering a cascade of gene expression changes. oup.com This enzymatic induction, while an adaptive response, can lead to liver damage and alter the metabolism of other compounds, including hormones and medications. nih.govyuntsg.com

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation Studies

The toxic effects of many planar halogenated aromatic hydrocarbons, a category that includes certain PCT congeners, are mediated through their ability to bind to and activate the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cell's cytoplasm. whoi.edu

When a ligand like a PCT congener binds to the AhR, the receptor-ligand complex translocates to the nucleus. There, it partners with another protein (ARNT) and binds to specific DNA sequences known as dioxin-responsive elements (DREs). This binding initiates the transcription of a battery of genes, including those for CYP1A enzymes, leading to the observed biological and toxic effects. whoi.edu While direct binding affinity studies for individual PCT congeners are scarce, the structural similarities and shared toxicological profiles with dioxin-like PCBs strongly suggest that they operate through this AhR-mediated mechanism. nih.govresearchgate.net The methodology used to model the AhR binding of PCBs is considered applicable to terphenyls, providing a framework for assessing their potential toxicity. nih.govresearchgate.net

Ecological Effects on Representative Biota in Environmental Systems

The persistence, bioaccumulation, and biological activity of PCTs translate into significant ecological risks. Having been detected in a wide array of environmental compartments including water, soil, and sediment, their presence is also confirmed in diverse biota such as shellfish, fish, birds, and mammals. nih.gov

The long-term toxic effects are of greatest concern. Chronic exposure to PCTs can lead to liver damage, including the potential for tumor formation, as observed in animal experiments. nih.gov One of the most critical ecological hazards posed by PCTs, similar to PCBs, is the potential disruption of reproductive systems. nih.gov Effects on reproduction have been documented in various organisms exposed to PCBs, including reduced egg production and hatchability in birds and impaired reproduction in fish and crustaceans. wur.nl Given the similar mode of action, PCTs are expected to pose a comparable threat to the reproductive health of wildlife populations, potentially leading to population-level impacts.

Computational Chemistry and Molecular Modeling of 3,4,5 Trichloro P Terphenyl

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Ecotoxicity

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) models are computational methods used to predict the biological and toxicological activities of chemicals based on their molecular structure. For 3,4,5-Trichloro-p-terphenyl, a member of the polychlorinated terphenyls (PCTs), these models are particularly valuable for assessing its ecotoxicological risk. nih.govwur.nl PCTs share structural similarities with polychlorinated biphenyls (PCBs), and thus, QSAR models developed for PCBs can often be adapted or used as a starting point for understanding the toxicity of PCTs. nih.govwikipedia.org

The ecotoxicity of chlorinated aromatic compounds like this compound is often related to their hydrophobicity (log KOW), electronic properties, and steric factors. QSAR models for such compounds typically use molecular descriptors that quantify these properties. These descriptors can include:

Topological descriptors: Which describe the connectivity and branching of the molecule.

Quantum chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to the compound's reactivity and ability to undergo redox reactions.

Geometric descriptors: Which define the three-dimensional shape and size of the molecule.

A key tool in this area is the Ecological Structure Activity Relationships (ECOSAR™) Class Program, which is part of the US EPA's EPI Suite™. epa.govregulations.govepisuite.dev ECOSAR™ estimates the aquatic toxicity of industrial chemicals to organisms like fish, aquatic invertebrates, and green algae by comparing the chemical's structure to those of compounds with known toxicity values. epa.govregulations.govepisuite.dev For this compound, ECOSAR™ would classify it based on its structural alerts and predict its acute and chronic toxicity, providing a rapid screening-level assessment of its potential harm to aquatic ecosystems. nih.gov

The general principle of SAR modeling for compounds like this compound suggests that the number and position of chlorine atoms significantly influence its toxicity. For instance, in the analogous PCBs, congeners that can adopt a coplanar conformation often exhibit higher toxicity due to their ability to bind to the aryl hydrocarbon receptor (AhR).

Table 1: Key Molecular Descriptors in Ecotoxicity QSAR for Chlorinated Aromatic Compounds

| Descriptor Category | Example Descriptors | Relevance to this compound |

|---|---|---|

| Hydrophobicity | Log KOW (Octanol-Water Partition Coefficient) | Predicts bioaccumulation potential in fatty tissues of organisms. |

| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to chemical reactivity and interaction with biological macromolecules. |

| Steric/Geometric | Molecular Volume, Surface Area, Shape Indices | Influences binding affinity to biological receptors. |

| Topological | Connectivity Indices | Describes the molecular structure and branching. |

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory provides a detailed understanding of the electronic structure of molecules, which is fundamental to predicting their chemical properties and reactivity. Electronic structure calculations, often performed using Density Functional Theory (DFT), can elucidate the distribution of electrons within this compound and identify regions susceptible to chemical reactions. nih.govajchem-a.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, DFT calculations would likely reveal that the HOMO and LUMO are primarily localized on the terphenyl backbone, characteristic of π-conjugated systems. The presence of electron-withdrawing chlorine atoms would be expected to lower the energies of both the HOMO and LUMO, potentially affecting the molecule's reactivity and susceptibility to degradation.

Electronic structure calculations can also generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would likely show negative potential around the chlorine atoms and the π-systems of the phenyl rings, indicating potential sites for electrophilic attack.

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively low | Lower tendency to be oxidized. |

| LUMO Energy | Relatively low | Higher tendency to be reduced. |

| HOMO-LUMO Gap | Moderate | Indicates significant chemical stability. |

| Electron Density | High on phenyl rings and chlorine atoms | Influences intermolecular interactions and sites of reactivity. |

Environmental Fate and Transport Modeling (e.g., EPI Suite™ applications)

The Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corp., is a widely used tool for predicting the environmental fate and transport of organic chemicals. epa.govregulations.govepisuite.devchemistryforsustainability.org By inputting the chemical structure of this compound, various modules within EPI Suite™ can estimate its key physicochemical properties and environmental behavior. morressier.com

KOWWIN™: This module estimates the octanol-water partition coefficient (log KOW). For a highly chlorinated and aromatic compound like this compound, a high log KOW would be predicted, suggesting a strong tendency to partition into organic matter and fatty tissues, indicating a potential for bioaccumulation. chemistryforsustainability.org

AOPWIN™: This program estimates the rate of atmospheric oxidation by hydroxyl radicals. epa.govchemistryforsustainability.org This is a primary degradation pathway for chemicals in the atmosphere.

BIOWIN™: This module predicts the probability of aerobic and anaerobic biodegradation. chemistryforsustainability.org Polychlorinated aromatic hydrocarbons are generally resistant to biodegradation, and BIOWIN™ would likely predict a low rate of degradation for this compound.

KOCWIN™: This estimates the soil and sediment adsorption coefficient (KOC), which indicates the tendency of a chemical to bind to organic matter in soil and sediment. chemistryforsustainability.org A high KOC value would be expected, suggesting that the compound will be relatively immobile in soil and will tend to accumulate in sediments in aquatic environments.

BCFBAF™: This module predicts the bioconcentration factor (BCF) and bioaccumulation factor (BAF) in fish. chemistryforsustainability.org Given its expected high hydrophobicity and persistence, high BCF and BAF values would be anticipated for this compound.

LEV3EPI™: This is a Level III fugacity model that predicts the partitioning of a chemical among different environmental compartments (air, water, soil, sediment) under steady-state conditions. epa.govregulations.govepisuite.devmorressier.com For this compound, this model would likely show a significant distribution into soil and sediment.

Table 3: Predicted Environmental Fate of this compound using EPI Suite™ Modules

| EPI Suite™ Module | Predicted Property | Environmental Implication |

|---|---|---|

| KOWWIN™ | High log KOW | High potential for bioaccumulation. |

| AOPWIN™ | Moderate atmospheric oxidation half-life | Persistence in the atmosphere. |

| BIOWIN™ | Low biodegradation probability | High persistence in soil and water. |

| KOCWIN™ | High KOC | Strong adsorption to soil and sediment. |

| BCFBAF™ | High BCF and BAF | Significant accumulation in aquatic organisms. |

| LEV3EPI™ | Partitioning into soil and sediment | Long-term environmental sink. |

Prediction of Reactivity and Transformation Pathways through Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the reactivity of molecules and elucidating potential transformation pathways. mdpi.comresearchgate.net For this compound, these methods can be used to model various reactions, including oxidation, reduction, and photodegradation.

By calculating the activation energies for different potential reactions, the most likely transformation pathways can be identified. For instance, the susceptibility of the C-Cl bonds to reductive dechlorination can be assessed by modeling the reaction with reducing agents. DFT calculations have been used to study the dechlorination of PCBs, and similar approaches could be applied to this compound. researchgate.net

Photodegradation is a significant transformation pathway for many chlorinated aromatic compounds in the environment. Quantum chemical calculations can model the absorption of UV light and the subsequent electronic excitations that can lead to bond cleavage. nih.gov For this compound, these calculations could predict its UV-Vis absorption spectrum and identify the excited states involved in the photolytic cleavage of C-Cl bonds, a primary degradation mechanism for such compounds.

Furthermore, these methods can be used to predict the formation of potentially more toxic byproducts. For example, under certain conditions, such as incineration, polychlorinated aromatics can be precursors to the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans. Quantum chemical calculations can model the reaction mechanisms and thermodynamics of these transformation processes. researchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Interactions

The toxicity of many chlorinated aromatic hydrocarbons, including PCBs and likely PCTs, is mediated by their interaction with the aryl hydrocarbon receptor (AhR). nih.govmdpi.com Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govnih.gov MD simulations can provide detailed insights into the binding of this compound to the AhR. nih.gov

In an MD simulation, a model of the ligand (this compound) and the receptor (AhR) is created, and their interactions are simulated in a virtual environment that mimics physiological conditions. These simulations can reveal:

The preferred binding pose: How the ligand fits into the binding pocket of the receptor.

Key intermolecular interactions: Such as van der Waals forces, hydrogen bonds, and π-π stacking, that stabilize the ligand-receptor complex.

Binding free energy: A quantitative measure of the affinity of the ligand for the receptor.

Conformational changes: How the receptor changes shape upon ligand binding, which is crucial for initiating the downstream toxicological effects.

For this compound, MD simulations would likely show that it binds within the hydrophobic pocket of the AhR's ligand-binding domain. The planarity of the terphenyl system, influenced by the chlorine substitution pattern, would be a critical factor in determining its binding affinity. By comparing the simulated binding of this compound with that of known high-affinity AhR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), its potential to elicit dioxin-like toxicity can be assessed. nih.gov

Comparative Environmental and Toxicological Chemistry of 3,4,5 Trichloro P Terphenyl with Polychlorinated Biphenyls Pcbs

Structural and Stereochemical Analogies and Divergences

Polychlorinated terphenyls (PCTs) and polychlorinated biphenyls (PCBs) share a fundamental structural similarity as chlorinated aromatic hydrocarbons. nih.gov However, the core aromatic framework distinguishes them: PCBs consist of a biphenyl (B1667301) structure (two linked benzene (B151609) rings), while p-terphenyls, including 3,4,5-Trichloro-p-terphenyl, are composed of a central benzene ring with two phenyl group substituents. wikipedia.org This seemingly minor difference has significant stereochemical implications.

The additional phenyl ring in p-terphenyls increases the number of possible chlorine substitution positions, leading to a much larger number of potential congeners compared to PCBs. While PCBs have 209 possible congeners, the number of theoretically possible PCTs is several orders of magnitude greater. who.int

The stereochemistry, particularly the planarity of the molecule, is a critical determinant of toxicological activity, especially for dioxin-like compounds that interact with the aryl hydrocarbon receptor (AhR). For PCBs, congeners with no or minimal chlorine substitution in the ortho positions can adopt a coplanar conformation, which is a key factor in their AhR-mediated toxicity. nih.gov Similarly, the planarity of PCTs is influenced by the degree and position of chlorination. The presence of chlorine atoms in the ortho positions of the phenyl rings in both PCBs and PCTs can create steric hindrance, forcing the rings to twist out of plane and reducing their ability to bind to the AhR. inchem.org

Table 1: Structural Comparison of p-Terphenyl (B122091) and Biphenyl Backbones

| Feature | p-Terphenyl | Biphenyl |

| Core Structure | Central benzene ring with two phenyl substituents | Two directly linked benzene rings |

| Number of Phenyl Rings | 3 | 2 |

| Potential for Congeners | Several orders of magnitude more than PCBs | 209 |

| Key Stereochemical Feature | Potential for coplanarity depending on chlorination pattern | Potential for coplanarity in non-ortho substituted congeners |

Comparative Environmental Persistence and Degradation Characteristics

The degradation of these compounds in the environment is a slow process. For PCBs, breakdown can occur through microbial degradation, particularly reductive dechlorination under anaerobic conditions, and photolysis. nih.gov Generally, less-chlorinated congeners are more susceptible to biodegradation. nih.gov

Information specific to the degradation of this compound is limited. However, studies on chlorinated p-terphenyls indicate that photolysis is a potential degradation pathway, with the primary reaction being the replacement of chlorine with hydrogen (dechlorination). The quantum yields for these reactions are notably higher for ortho-chlorinated compounds. Mechanistic studies suggest that the triplet state is involved in the photoreaction.

The persistence of these compounds allows for their long-range environmental transport, leading to their detection in remote areas far from their original sources of release. epa.gov

Differential Bioaccumulative Potentials and Trophic Magnification

A defining characteristic of both PCTs and PCBs is their potential to bioaccumulate in living organisms and biomagnify through food webs. nih.govepa.gov This is primarily due to their lipophilic (fat-loving) nature, which leads to their storage in the fatty tissues of organisms. nih.gov

The bioaccumulation potential of these compounds is often correlated with their octanol-water partition coefficient (Kow), a measure of their lipophilicity. Highly chlorinated congeners of both PCBs and PCTs tend to have higher Kow values and, consequently, a greater tendency to bioaccumulate.

Once in an organism, these compounds are resistant to metabolic breakdown, leading to their persistence and accumulation over time. As organisms are consumed by others higher up the food chain, the concentration of these chemicals increases at each trophic level, a process known as trophic magnification or biomagnification. nih.gov This can result in very high concentrations in top predators, including humans.

Total PCT concentrations in aquatic biota have been found to be approximately 1-10% of the total PCB concentrations in the same samples, while in sediments, this proportion can be higher, ranging from 10-25%. vu.nl

Contrasting Ecotoxicological Profiles and Mechanism of Action

The toxic effects of PCTs are considered to be comparable to those of PCBs, although some studies have suggested they may be less severe. nih.govvu.nl For both classes of compounds, a primary mechanism of toxicity for certain congeners is the activation of the aryl hydrocarbon receptor (AhR). nih.govwhoi.edu

The AhR is a ligand-activated transcription factor that plays a crucial role in regulating gene expression, including genes involved in xenobiotic metabolism. whoi.edumdpi.com When a ligand, such as a coplanar PCB or a structurally similar PCT, binds to the AhR, it initiates a cascade of events that can lead to a range of toxic effects, including immunotoxicity, reproductive and developmental effects, and cancer promotion. nih.govepa.gov

The ability of a specific PCB or PCT congener to activate the AhR is highly dependent on its structure, particularly its ability to adopt a planar conformation that fits into the receptor's binding pocket. nih.gov "Dioxin-like" PCBs, which are potent AhR agonists, are of particular concern due to their toxicity. nih.gov It is plausible that PCT congeners with a similar planar structure, such as certain non-ortho substituted forms, would also act as AhR agonists and elicit similar toxic responses. Animal studies have shown that PCTs can induce microsomal enzymes in the liver, which is a characteristic effect of AhR activation. nih.gov

Research Gaps and Future Research Directions for 3,4,5 Trichloro P Terphenyl

Development of Comprehensive Congener-Specific Analytical Standards

A significant barrier to the accurate assessment of 3,4,5-Trichloro-p-terphenyl is the lack of comprehensive, congener-specific analytical standards. researchgate.net Polychlorinated terphenyls are complex mixtures of various congeners—individual chemical compounds within the same family. taylorandfrancis.com The environmental and toxicological properties of PCTs can vary significantly between individual congeners. Consequently, analyzing them as a total mixture, a common practice due to analytical challenges, can obscure the true environmental risk posed by specific congeners like this compound.

Future research must prioritize the synthesis and certification of pure analytical standards for a wider range of PCT congeners. The development of Certified Reference Materials (CRMs) for PCTs in various environmental matrices (e.g., soil, sediment, biological tissues) is also crucial for validating analytical methods and ensuring data quality and comparability across different laboratories. nih.govresearchgate.netnih.govmdpi.com

Elucidation of Uncharacterized Biotic and Abiotic Degradation Pathways

The persistence of this compound in the environment is a key concern, yet its degradation pathways are not fully understood. Like the structurally related polychlorinated biphenyls (PCBs), PCTs are generally resistant to degradation. researchgate.netnih.gov However, they are not entirely inert, and understanding the mechanisms by which they break down is essential for predicting their environmental longevity and fate.

Abiotic Degradation: Photolysis, or degradation by sunlight, has been identified as a potential abiotic degradation pathway. cdnsciencepub.comcdnsciencepub.com Studies on a variety of chlorinated p-terphenyls, including this compound, have shown that exposure to ultraviolet radiation can lead to dechlorination, where chlorine atoms are replaced by hydrogen atoms. cdnsciencepub.com This process can reduce the toxicity of the compound, but the specific products and the rates of degradation under various environmental conditions remain poorly characterized.

Biotic Degradation: Information on the biotic degradation of PCTs is particularly scarce. Research on other chlorinated aromatic hydrocarbons suggests that microbial degradation can occur under both aerobic and anaerobic conditions. taylorfrancis.comnih.gov For instance, anaerobic bacteria can reductively dehalogenate highly chlorinated compounds, making them more susceptible to further degradation by aerobic microorganisms. nih.govresearchgate.net Whether specific microbial consortia can degrade this compound, and the metabolic pathways involved, is a critical research gap. Future studies should focus on isolating and characterizing microorganisms capable of transforming this compound and identifying the enzymatic processes responsible.

Refined Computational Models for Predicting Environmental Behavior and Bioavailability

Computational models are invaluable tools for predicting the environmental transport, fate, and bioavailability of chemical contaminants. For compounds like this compound, where empirical data is limited, models such as Quantitative Structure-Activity Relationship (QSAR) models are essential for preliminary risk assessment. These models use the chemical structure of a compound to predict its physical-chemical properties and biological activities.

Currently, there is a lack of specific, validated computational models for this compound. Research is needed to develop and refine models that can accurately predict key environmental parameters, including:

Partitioning behavior: How the compound distributes between water, soil, sediment, and air.

Bioaccumulation potential: The likelihood of the compound accumulating in the tissues of living organisms.

Long-range transport: The potential for the compound to travel long distances from its source.

Developing these models requires high-quality experimental data on the physical-chemical properties of pure this compound, reinforcing the need for the analytical standards mentioned in section 10.1. Validated models would allow for more accurate predictions of its environmental distribution and potential for exposure, guiding monitoring efforts and risk management strategies.

Advanced Mechanistic Studies on Photoreactivity and Biological Interactions

Preliminary studies have indicated that this compound undergoes photolysis, likely involving a triplet reactive state. cdnsciencepub.com However, a deeper, mechanistic understanding of its photoreactivity is needed. Future research should investigate the quantum yields of its photodegradation, identify the full range of photoproducts formed under different environmental conditions (e.g., in water, on soil surfaces), and assess the toxicity of these degradation products.

Similarly, the mechanisms through which this compound interacts with biological systems at the molecular level are largely unknown. The toxicity of PCTs is often considered equivalent to that of PCBs, which are known to cause a range of adverse health effects, including disruption of the endocrine and immune systems. nih.govnih.gov Advanced mechanistic studies are required to determine if this compound binds to specific cellular receptors, such as the aryl hydrocarbon receptor (AhR), a key pathway for the toxicity of many halogenated aromatic hydrocarbons. Understanding these interactions is fundamental to assessing its potential to cause harm to wildlife and human health.

Global Environmental Monitoring and Assessment of Emerging Chlorinated Terphenyl Contamination

Polychlorinated terphenyls are recognized as ubiquitously distributed environmental contaminants. nih.gov They have been detected in diverse environmental samples, including water, shellfish, fish, and birds, as well as in human tissues. nih.govnih.gov Despite this, PCTs are often overlooked in routine environmental monitoring programs, which have historically focused on legacy contaminants like PCBs. This classifies PCTs, including this compound, as contaminants of emerging concern (CECs). epa.govwikipedia.orgnsf.org

There is a pressing need to integrate PCTs into global environmental monitoring frameworks, such as the Global Monitoring Plan (GMP) for Persistent Organic Pollutants (POPs) under the Stockholm Convention. pops.intunep.orgunep.org Systematic monitoring across different geographic regions and environmental compartments is necessary to:

Establish baseline environmental concentrations.

Identify potential hotspots of contamination.

Track changes in concentration over time.

Assess the long-range environmental transport of these compounds.

A comprehensive global assessment of PCT contamination is essential for evaluating the effectiveness of any future regulatory actions and for protecting human health and the environment from these persistent and bioaccumulative substances. env.go.jp

Summary of Research Gaps and Future Directions

| Section | Research Gap | Future Research Direction |

| 10.1 | Lack of pure, congener-specific analytical standards for this compound. | Synthesize and certify individual PCT congeners; develop matrix-certified reference materials (CRMs). |

| 10.2 | Uncharacterized biotic (microbial) and abiotic (e.g., photolytic) degradation pathways. | Isolate and characterize microbes capable of degrading the compound; identify metabolic pathways and enzymatic processes; fully characterize photoproducts and degradation rates under various conditions. |

| 10.3 | Absence of validated computational models to predict environmental fate and bioavailability. | Develop and validate QSAR and other predictive models for partitioning, bioaccumulation, and transport, supported by experimental data. |

| 10.4 | Limited understanding of the mechanisms of photoreactivity and biological interactions. | Conduct in-depth studies on photodegradation mechanisms and quantum yields; investigate molecular interactions with biological receptors (e.g., AhR) to understand toxicity pathways. |

| 10.5 | Insufficient global monitoring data and assessment of PCTs as emerging contaminants. | Integrate PCTs into routine global and national environmental monitoring programs (e.g., Stockholm Convention GMP) to assess prevalence and long-range transport. |

Q & A

Q. What are the recommended methods for synthesizing 3,4,5-Trichloro-p-terphenyl with high purity?

The synthesis typically involves direct chlorination of p-terphenyl using catalysts like iron(III) chloride or iodine under controlled conditions. Post-synthesis purification is critical; recrystallization in non-polar solvents (e.g., hexane) or preparative HPLC with C18 columns can achieve >98% purity . Monitor reaction progress using thin-layer chromatography (TLC) with UV detection to optimize yield and minimize byproducts.

Q. What chromatographic conditions are optimal for separating this compound from environmental matrices?

Gas chromatography-mass spectrometry (GC-MS) with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) is effective. Use a temperature gradient from 80°C (2 min hold) to 300°C at 10°C/min. For HPLC, a C18 reverse-phase column with acetonitrile/water (70:30 v/v) mobile phase and UV detection at 254 nm resolves co-eluting chlorinated terphenyls . Calibrate with certified reference standards (e.g., 50 µg/mL solutions) to ensure accuracy .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact, as chlorinated aromatics may cause respiratory and dermal irritation. Store in amber glass vials at 4°C. In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How does the chlorine substitution pattern in this compound influence its thermodynamic stability compared to other isomers?

Symmetrical substitution (e.g., 3,4,5- vs. 2,4,5-trichloro isomers) enhances stability due to reduced steric strain and resonance effects. Calculate enthalpy of formation (ΔfH°) using computational tools like Gaussian with B3LYP/6-31G* basis sets, validated against experimental data from differential scanning calorimetry (DSC) . For example, p-terphenyl derivatives with meta-chlorination show 5–10% lower ΔfH°gas values than ortho-substituted analogs .

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Conduct accelerated degradation studies under UV light (254 nm) and aerobic conditions. Compare half-lives with structurally similar compounds (e.g., 2,4,6-Trichloro-p-terphenyl) using GC-MS quantification. Address discrepancies by standardizing test conditions (e.g., pH 7 buffer, 25°C) and validating with isotope dilution mass spectrometry (IDMS) .

Q. What spectroscopic techniques confirm the structural integrity of this compound post-synthesis?

High-resolution mass spectrometry (HRMS) in positive ion mode (ESI+) confirms molecular weight (expected [M+H]+: 318.93). ¹H NMR (CDCl₃, 500 MHz) should show aromatic protons as a singlet (δ 7.5–7.8 ppm) due to symmetry. Cross-validate with FTIR to detect C-Cl stretching vibrations at 550–600 cm⁻¹ .

Q. How does this compound interfere with co-occurring chlorinated pollutants in analytical workflows?

Co-elution with PCBs (e.g., Aroclor 5432) is common in GC-MS. Mitigate interference using tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) for characteristic fragment ions (e.g., m/z 318 → 283 for this compound). Optimize sample cleanup with Florisil column chromatography to remove lipid-rich matrix components .

Methodological Considerations

- Data Validation : Use NIST-certified reference materials (e.g., T-013S) for calibration .

- Computational Modeling : Leverage PubChem’s InChI key (e.g., XJKSTNDFUHDPQJ for p-terphenyl derivatives) to predict physicochemical properties .

- Contradiction Resolution : Replicate studies across independent labs and publish raw datasets for meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.